molecular formula C28H35BrN2O4 B12027453 (4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione

Cat. No.: B12027453
M. Wt: 543.5 g/mol
InChI Key: HPVUYUKPCLGYLB-SHHOIMCASA-N
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Description

(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a bromophenyl group, and a butoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl and butoxy-methylphenyl groups through substitution reactions. The final step often involves the formation of the hydroxy-methylidene group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and bromophenyl-containing molecules. Examples include:

  • Ethyl acetoacetate
  • Disilane-bridged architectures

Uniqueness

What sets (4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione apart is its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C28H35BrN2O4

Molecular Weight

543.5 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35BrN2O4/c1-5-8-17-35-23-14-11-21(18-19(23)4)26(32)24-25(20-9-12-22(29)13-10-20)31(28(34)27(24)33)16-15-30(6-2)7-3/h9-14,18,25,32H,5-8,15-17H2,1-4H3/b26-24+

InChI Key

HPVUYUKPCLGYLB-SHHOIMCASA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)Br)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)Br)O)C

Origin of Product

United States

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